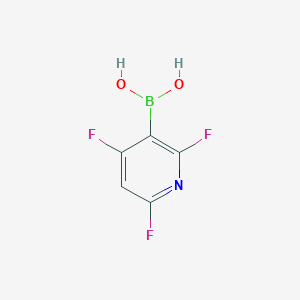
(2,4,6-Trifluoropyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4,6-Trifluoropyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with three fluorine atoms at positions 2, 4, and 6. The unique electronic properties imparted by the trifluoromethyl groups make this compound a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Trifluoropyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is often employed to minimize waste and reduce production costs .
化学反应分析
Types of Reactions: (2,4,6-Trifluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed via oxidation.
Substituted Pyridines: Formed via nucleophilic substitution.
科学研究应用
(2,4,6-Trifluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2,4,6-Trifluoropyridin-3-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as a molecular recognition agent, binding to specific targets such as enzymes and proteins. The trifluoromethyl groups enhance the compound’s electrophilicity, making it more reactive towards nucleophiles .
相似化合物的比较
- 2-Fluoro-3-pyridineboronic acid
- 2-(Trifluoromethyl)pyridine-4-boronic acid
- 2,4,6-Trifluorophenylboronic acid
Comparison: (2,4,6-Trifluoropyridin-3-yl)boronic acid is unique due to the presence of three fluorine atoms, which significantly alter its electronic properties compared to other boronic acids. This makes it more reactive in certain chemical reactions and enhances its ability to form stable complexes with biological molecules .
属性
分子式 |
C5H3BF3NO2 |
|---|---|
分子量 |
176.89 g/mol |
IUPAC 名称 |
(2,4,6-trifluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H3BF3NO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1,11-12H |
InChI 键 |
ZEAPZXCKIQYWPI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(N=C(C=C1F)F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


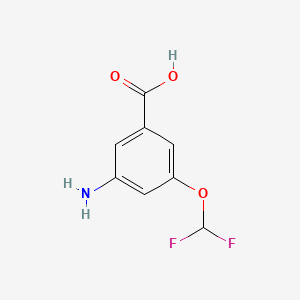
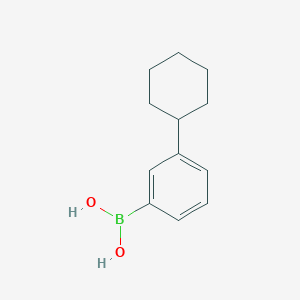
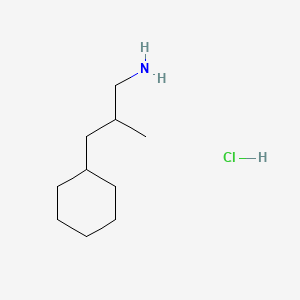
![{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13474069.png)
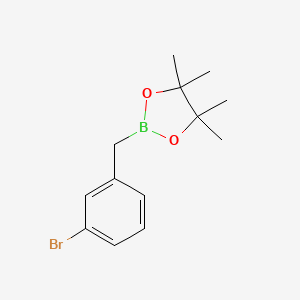
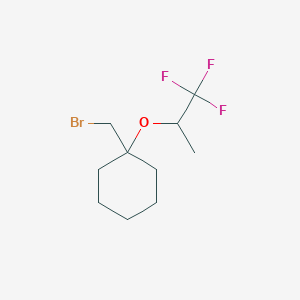
![tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B13474084.png)
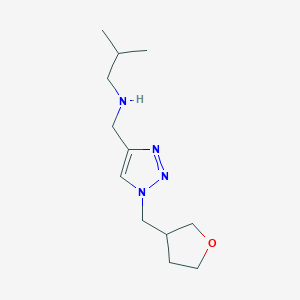
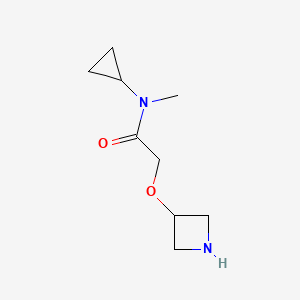
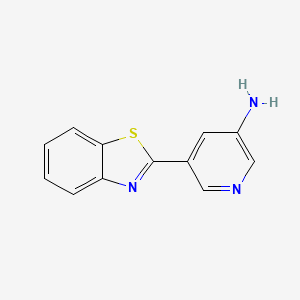


![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)
![1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)
